molecular formula C17H20ClN3O2 B2645161 N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride

Cat. No.: B2645161
M. Wt: 333.8 g/mol
InChI Key: XUBYQTCAOAXNKQ-UHFFFAOYSA-N
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Description

CP-409092 hydrochloride is a chemical compound known for its role as a partial agonist of the gamma-aminobutyric acid type A receptor. This compound exhibits anti-anxiety activity and is primarily used in scientific research. The hydrochloride form of CP-409092 is preferred due to its enhanced water solubility and stability compared to its free base form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-409092 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of CP-409092 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

CP-409092 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CP-409092 hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

CP-409092 hydrochloride exerts its effects by acting as a partial agonist of the gamma-aminobutyric acid type A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and anxiolytic effects. The compound binds to specific sites on the receptor, modulating its activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-409092 hydrochloride is unique due to its partial agonist activity at gamma-aminobutyric acid type A receptors, which provides a distinct pharmacological profile compared to full agonists like diazepam and alprazolam. This partial agonist activity may result in fewer side effects and a different therapeutic profile .

Biological Activity

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide; hydrochloride (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activity. This article delves into the biological properties of Compound A, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A belongs to the class of tetrahydroindole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C_{15}H_{18}N_{2}O_{2}
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

The compound features a tetrahydroindole ring system, which is often associated with neuroactive properties.

Research indicates that compounds with a similar structure to Compound A may interact with various neurotransmitter systems. Specifically, they may act as:

  • Dopamine Receptor Agonists : Compounds in this class have shown potential in modulating dopaminergic pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
  • Monoamine Oxidase Inhibitors : Some analogs have demonstrated inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which could contribute to their neuroprotective effects .

Pharmacological Effects

  • Neuroprotective Activity : Analogous compounds have been evaluated for their capacity to protect dopaminergic neurons from neurotoxicity. For instance, studies have shown that certain tetrahydroindole derivatives can mitigate the effects of neurotoxins like MPTP by acting as substrates for MAO-B .
  • Antidepressant Effects : There is evidence suggesting that tetrahydroindole derivatives may exhibit antidepressant-like effects in animal models. This activity is often linked to their ability to enhance serotonergic and noradrenergic transmission .
  • Anticancer Properties : Some studies have indicated that similar compounds can inhibit cancer cell proliferation through mechanisms involving heat shock protein inhibition and apoptosis induction .

Study 1: Neuroprotective Effects in Mice

A study evaluated the neuroprotective potential of a related tetrahydroindole derivative in a mouse model of Parkinson’s disease induced by MPTP. The results indicated that the compound significantly reduced neuronal loss in the substantia nigra and improved motor function in treated mice compared to controls .

Study 2: Antidepressant Activity

In another study assessing the antidepressant properties of tetrahydroindole derivatives, researchers administered these compounds to rats subjected to chronic stress. The results showed a marked decrease in depressive-like behavior, suggesting a potential mechanism involving serotonin receptor modulation .

Summary of Biological Activities

Activity TypeCompound ARelated Compounds
Dopamine AgonismYesYes
MAO InhibitionYesYes
NeuroprotectionYesYes
Anticancer ActivityPotentialConfirmed
Antidepressant EffectsYesYes

Comparative Analysis of Tetrahydroindole Derivatives

Compound NameStructure TypeKey Findings
Compound ATetrahydroindoleNeuroprotective, antidepressant
MolindoneTetrahydroindoleAntipsychotic
CP-409,092TetrahydroindoleGABA_A agonist

Properties

IUPAC Name

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBYQTCAOAXNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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